molecular formula C6F5Si B12578386 Pentafluorophenylsilane

Pentafluorophenylsilane

Cat. No.: B12578386
M. Wt: 195.14 g/mol
InChI Key: QWAYPJWKTNJDDT-UHFFFAOYSA-N
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Description

Pentafluorophenylsilane is an organosilicon compound characterized by the presence of a pentafluorophenyl group attached to a silicon atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenylsilane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent, such as tetrahydrofuran (THF). The reaction can be represented as follows:

C6F5MgBr+SiCl4C6F5SiCl3+MgBrCl\text{C}_6\text{F}_5\text{MgBr} + \text{SiCl}_4 \rightarrow \text{C}_6\text{F}_5\text{SiCl}_3 + \text{MgBrCl} C6​F5​MgBr+SiCl4​→C6​F5​SiCl3​+MgBrCl

Subsequent reduction of the trichlorosilane intermediate with a reducing agent like lithium aluminum hydride (LiAlH4) yields this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The silicon atom in this compound can be reduced to form different silane derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of siloxane compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. Reactions are typically carried out in polar solvents like THF or dichloromethane.

    Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted silanes.

    Reduction Reactions: Products include silane derivatives with different degrees of reduction.

    Oxidation Reactions: Products include siloxane compounds and other oxidized derivatives.

Scientific Research Applications

Pentafluorophenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: this compound derivatives are used in the development of bioactive molecules and as probes in biological studies.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging agents.

    Industry: this compound is used in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of pentafluorophenylsilane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative pentafluorophenyl group. This group enhances the reactivity of the silicon atom, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: A Lewis acid with similar reactivity and stability.

    Dimethyl-pentafluorophenylsilane: A related compound with different substituents on the silicon atom.

Uniqueness

Pentafluorophenylsilane is unique due to its combination of a pentafluorophenyl group and a silicon atom, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6F5Si

Molecular Weight

195.14 g/mol

InChI

InChI=1S/C6F5Si/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

QWAYPJWKTNJDDT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si])F)F)F

Origin of Product

United States

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